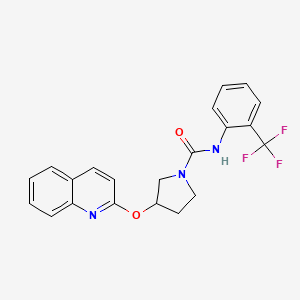
3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(quinolin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide , identified by its CAS number 1903479-34-4 , has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article aims to synthesize existing knowledge on the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N3O2 with a molecular weight of 383.4 g/mol . The structure features a pyrrolidine core substituted with a quinoline moiety and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.
Research indicates that compounds with similar structures often act as inhibitors of protein kinases, which are crucial in regulating cellular functions such as proliferation and survival. The quinoline and pyrrolidine moieties are particularly noted for their roles in modulating these pathways, potentially leading to anticancer effects.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies:
- Inhibition of mTOR Pathway : Similar compounds have demonstrated efficacy in inhibiting the mTOR (mechanistic Target of Rapamycin) pathway, which is pivotal in cell growth and proliferation. Inhibitors targeting mTOR have shown promise in preclinical models for treating various cancers .
- Cell Line Studies : Preliminary studies using cancer cell lines have indicated that compounds with structural similarities exhibit cytotoxic effects at micromolar concentrations. For instance, one study reported that quinoline derivatives inhibited cell proliferation in breast cancer cell lines .
Antimicrobial Activity
The presence of the trifluoromethyl group is notable for enhancing antimicrobial properties. Research has shown that:
- Broad-Spectrum Activity : Compounds featuring trifluoromethyl groups have been effective against antibiotic-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). These compounds have been found to disrupt biofilm formation and exhibit low toxicity against human cells .
- Mechanism of Action : The mechanism of action appears to involve inhibition of macromolecular synthesis in bacteria, suggesting a multi-target approach that could be beneficial in overcoming resistance mechanisms .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Quinoline Derivatives : A study involving quinoline derivatives demonstrated significant inhibition of tumor growth in xenograft models, with some compounds showing selectivity for cancer cells over normal cells .
- Antimicrobial Efficacy : A series of trifluoromethyl-substituted pyrazole derivatives were tested against Gram-positive bacteria, revealing potent activity and a favorable selectivity index compared to existing antibiotics .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 1903479-34-4 |
| Molecular Formula | C24H21N3O2 |
| Molecular Weight | 383.4 g/mol |
| Anticancer Activity | Inhibits mTOR pathway |
| Antimicrobial Activity | Effective against MRSA |
Propriétés
IUPAC Name |
3-quinolin-2-yloxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-6-2-4-8-18(16)26-20(28)27-12-11-15(13-27)29-19-10-9-14-5-1-3-7-17(14)25-19/h1-10,15H,11-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSAGUXKTPXHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













